2-Bromo-3-fluorobenzenesulphonyl chloride
Overview
Description
2-Bromo-3-fluorobenzenesulphonyl chloride is an organosulfur compound with the molecular formula C6H3BrClFO2S and a molecular weight of 273.51 g/mol . This compound is characterized by the presence of bromine, fluorine, and sulfonyl chloride functional groups attached to a benzene ring. It is commonly used in organic synthesis and various chemical reactions due to its reactivity and unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-fluorobenzenesulphonyl chloride typically involves the sulfonylation of 2-bromo-3-fluorobenzene. One common method includes the reaction of 2-bromo-3-fluorobenzene with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high purity of the final product .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: While the compound itself is not typically involved in oxidation or reduction reactions, it can be used as a reagent in such processes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols.
Major Products:
Scientific Research Applications
2-Bromo-3-fluorobenzenesulphonyl chloride is utilized in various fields of scientific research due to its versatility:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the modification of biomolecules for studying biological processes.
Medicine: It serves as a precursor in the development of drugs and therapeutic agents.
Industry: The compound finds applications in the production of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-Bromo-3-fluorobenzenesulphonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester products . This reactivity is exploited in various synthetic and industrial applications .
Comparison with Similar Compounds
- 2-Bromo-4-fluorobenzenesulphonyl chloride
- 2-Chloro-3-fluorobenzenesulphonyl chloride
- 2-Bromo-3-chlorobenzenesulphonyl chloride
Comparison: 2-Bromo-3-fluorobenzenesulphonyl chloride is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct electronic and steric properties. This makes it more reactive in certain substitution reactions compared to its analogs .
Properties
IUPAC Name |
2-bromo-3-fluorobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClFO2S/c7-6-4(9)2-1-3-5(6)12(8,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXLEQLNBFIGRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)Cl)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClFO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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